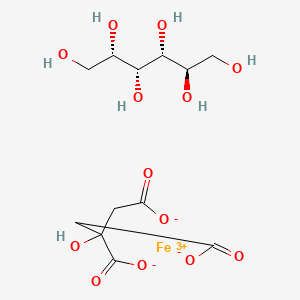

Iron sorbitol

説明

特性

IUPAC Name |

hexane-1,2,3,4,5,6-hexol;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.C6H14O6.Fe/c7-3(8)1-6(13,5(11)12)2-4(9)10;7-1-3(9)5(11)6(12)4(10)2-8;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3-12H,1-2H2;/q;;+3/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDUPUMWHYAJOR-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19FeO13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Iron sorbitol is synthesized through the complexation of iron with sorbitol and citric acid. The preparation involves the following steps:

Iron Source: Ferric chloride or ferric sulfate is commonly used as the iron source.

Complexation: The iron source is reacted with sorbitol and citric acid under controlled pH conditions to form the iron-sorbitol-citric acid complex.

Stabilization: The complex is stabilized with dextrin to enhance its stability and solubility.

Industrial production methods involve large-scale synthesis using similar steps but with optimized reaction conditions to ensure consistency and purity of the final product.

化学反応の分析

Iron sorbitol undergoes several types of chemical reactions, including:

Oxidation-Reduction: The iron in Iron sorbitol can undergo redox reactions, where it alternates between ferrous (Fe²⁺) and ferric (Fe³⁺) states.

Common reagents used in these reactions include reducing agents like ascorbic acid and complexing agents like ethylenediaminetetraacetic acid (EDTA). The major products formed from these reactions are iron-transferrin complexes and other iron-containing proteins.

科学的研究の応用

Pharmacological Properties

Iron sorbitol is characterized by its stability in serum and hypertonic nature, which makes it suitable for intramuscular administration. Key pharmacological properties include:

- Absorption : Iron sorbitol is rapidly absorbed from muscle tissue. Studies indicate that approximately two-thirds of the iron is removed from the injection site within three hours, with peak serum iron levels reached in humans after about two hours .

- Safety Profile : It does not induce hemolysis and has minimal effects on coagulation at therapeutic doses. The preparation has shown to be well-tolerated in patients with iron deficiency anemia .

Clinical Efficacy

Iron sorbitol has been used effectively in various clinical settings:

- Treatment of Iron Deficiency Anemia : A study demonstrated that patients receiving intramuscular injections of iron sorbitol exhibited significant improvements in hemoglobin levels with few side effects .

- Comparative Studies : In comparative studies against other iron preparations like iron-dextran, iron sorbitol showed comparable efficacy while offering a better safety profile, particularly in pregnant women and children .

Case Studies

Several clinical trials have highlighted the effectiveness of iron sorbitol:

- Case Study 1 : In a trial involving pregnant women with anemia, patients receiving intramuscular iron sorbitol reported increased hemoglobin levels without severe adverse reactions. The study emphasized the rapid absorption and effectiveness of this formulation compared to traditional oral iron supplements .

- Case Study 2 : A cohort study assessed the response of patients with chronic kidney disease to intramuscular iron sorbitol. Results indicated significant improvements in serum ferritin levels and overall tolerance, suggesting its utility in populations with limited oral iron absorption .

Table 1: Pharmacokinetics of Iron Sorbitol

| Parameter | Value |

|---|---|

| Absorption Time | Peak at 2 hours |

| Serum Half-Life | Approximately 3 hours |

| Excretion (Kidneys) | ~30% within 24 hours |

| Hemoglobin Increase | Average increase of 2 g/dL |

Table 2: Comparative Efficacy of Iron Preparations

| Preparation | Efficacy (Hemoglobin Increase) | Side Effects |

|---|---|---|

| Iron Sorbitol | 2 g/dL | Minimal |

| Iron-Dextran | 1.8 g/dL | Moderate (allergic reactions) |

| Oral Iron | 1 g/dL | Gastrointestinal issues |

作用機序

The mechanism of action of Iron sorbitol involves the following steps:

Absorption: After intramuscular injection, Iron sorbitol is rapidly absorbed into the bloodstream.

Transport: The iron from Iron sorbitol binds to transferrin, a plasma protein that transports iron to various tissues.

Utilization: The iron is then utilized for hemoglobin synthesis in the bone marrow and other iron-dependent processes in the body.

The molecular targets include transferrin and various iron-containing enzymes and proteins involved in oxygen transport and cellular respiration.

類似化合物との比較

Comparison with Similar Iron Complexes

Pharmacokinetic and Chemical Properties

Key Findings :

- Iron Dextran : High molecular weight delays iron release, reducing competition with oral iron. This makes it safer for concurrent oral therapy but increases oxidative stress risks in inflammatory conditions (e.g., rheumatoid arthritis) .

- Iron Sucrose: Intravenous administration minimizes local adverse effects (e.g., pain, swelling) compared to IM iron sorbitol. In a clinical study, IV iron sucrose had a 13% adverse event rate versus 40% for IM iron sorbitol .

Adverse Event Profile ():

| Parameter | Iron Sorbitol (IM) | Iron Sucrose (IV) |

|---|---|---|

| I级 Reactions | 40% | 13% |

| II级 Reactions | 0% | 0% |

| Common Side Effects | Local pain, swelling | Headache, nausea |

Notes:

Stability and Drug Interactions

生物活性

Iron sorbitol is a complex used primarily in the treatment of iron deficiency anemia. Its biological activity is characterized by its iron release, absorption, and interaction with biological systems. This article reviews the key findings from diverse research studies, highlighting its efficacy, safety, and mechanisms of action.

Overview of Iron Sorbitol

Iron sorbitol is an iron supplement that combines iron with sorbitol, a sugar alcohol. This formulation aims to enhance the bioavailability of iron while minimizing gastrointestinal side effects often associated with other iron supplements. It is particularly useful in clinical settings for patients with specific dietary needs or conditions that impair iron absorption.

The mechanism of action of iron sorbitol involves its absorption and utilization in the body:

- Absorption : Studies have shown that iron sorbitol has a low molecular weight (approximately 5,000), allowing it to cross biological membranes easily, including the glomerulus in the kidneys . This property facilitates its rapid absorption and subsequent distribution in tissues.

- Iron Localization : Iron released from the sorbitol complex tends to localize in areas of infection or inflammation, which can be beneficial in certain clinical scenarios but may also raise concerns regarding iron overload .

Case Study Analysis

- Iron Deficiency Anemia Treatment : A comparative study evaluated the efficacy of intravenous iron sorbitol against other iron formulations. The results indicated that patients receiving iron sorbitol showed significant improvements in hemoglobin levels compared to those receiving traditional oral supplements. Specifically, hemoglobin increased by an average of 2.8 g/dL after three weeks of treatment .

- Urinary Tract Infections : Another study explored the use of iron-sorbitol as a diagnostic tool for chronic urinary tract infections. The administration led to a notable increase in urinary white cell excretion in infected patients, suggesting that iron sorbitol could provoke an immune response beneficial for diagnosis .

Safety Profile

Despite its benefits, iron sorbitol has been associated with certain adverse effects:

- Gastrointestinal Issues : Patients often report discomfort and pain at the injection site, as well as potential staining of tissues due to extravasation .

- Toxicity Concerns : Research indicates that excessive doses can lead to toxicity, particularly affecting liver and kidney cells. It is crucial to adhere to recommended dosages to avoid complications related to iron overload .

Comparative Efficacy Table

| Parameter | Iron Sorbitol | Other Iron Formulations |

|---|---|---|

| Absorption Rate | High | Variable |

| Hemoglobin Increase (g/dL) | 2.8 (average) | 1.9 (average) |

| Injection Pain | Moderate | Low |

| Risk of Iron Overload | Moderate | Low |

Research Findings

Recent studies have provided insights into the biological activity of iron sorbitol:

- Antioxidant Properties : Iron sorbitol complexes have demonstrated antioxidant activities, potentially mitigating oxidative stress in various conditions .

- Influence on Immune Response : The localization of iron at infection sites may enhance immune responses, making it a dual-purpose agent in managing anemia and infections .

Q & A

Q. How can researchers optimize synthesis protocols for Iron sorbitol to ensure batch-to-batch consistency?

- Answer : Utilize factorial experimental designs (e.g., 2³ factorial matrices) to evaluate critical variables like pH, temperature, and reactant ratios. Kinetic parameters (e.g., reaction rates) should be derived from time-course experiments, and reproducibility should be confirmed through triplicate trials with statistical variance analysis (ANOVA). This approach aligns with sorbitol production optimization studies in bioprocesses .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biochemical interactions between Iron sorbitol and cellular metabolic pathways?

- Answer : Contradictions may arise from differences in experimental models (e.g., in vitro vs. in vivo). To address this, conduct comparative studies using isotopically labeled Iron (e.g., ⁵⁹Fe-sorbitol) to track uptake and metabolism in yeast (e.g., S. cerevisiae) and mammalian cell lines. Pair this with RNA-seq to identify differentially expressed genes (e.g., sorbitol dehydrogenases SOR1/SOR2) that influence metabolic flux .

Q. How can experimental errors in Iron sorbitol stability studies under varying pH conditions be statistically characterized?

- Answer : Implement a nested experimental design to isolate error sources (e.g., instrument variability vs. operator technique). For stability testing, use accelerated degradation studies at extreme pH levels (1.0–13.0) and analyze degradation products via LC-MS. Apply multivariate regression to model degradation kinetics, ensuring confidence intervals are reported for reproducibility assessments .

Q. What advanced statistical methods are suitable for analyzing dose-response relationships in Iron sorbitol toxicity studies?

- Answer : Use nonlinear mixed-effects modeling (NLME) to account for inter-subject variability in toxicity data. Bayesian hierarchical models can integrate prior pharmacokinetic data (e.g., iron clearance rates) to improve predictive accuracy. Validate models using bootstrapping or cross-validation, referencing frameworks from bioprocess error analysis .

Methodological Guidelines

- For Controlled Trials : Ensure blinding protocols are rigorously documented, with randomization sequences generated via software (e.g., RStudio) and managed by independent personnel to prevent bias .

- For Data Reproducibility : Adhere to factorial experimental designs with replication to quantify variability, as demonstrated in sorbitol bioproduction studies .

- For Analytical Validation : Follow ICH Q2(R1) guidelines for method validation, including specificity, precision, and robustness testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。